molecular formula C10H14N4O2S3 B2853484 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396554-84-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2853484
CAS No.: 1396554-84-9
M. Wt: 318.43
InChI Key: RMATZPARUAGNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. It contains several functional groups including an ethylthio group, a thiadiazole ring, a thiazepane ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and thiazepane rings would contribute to the rigidity of the molecule, while the ethylthio and carboxamide groups could participate in various interactions like hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiadiazole ring might undergo reactions like electrophilic substitution, while the carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple polar groups could make it soluble in polar solvents, while the ethylthio group could enhance its lipophilicity .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and activities are well-characterized. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. Additionally, this compound may have different effects in different cell types and species, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for the study of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide. One potential direction is the development of this compound derivatives with improved properties and activities. Another direction is the investigation of the long-term effects and toxicity of this compound in animal models. Additionally, the study of the mechanism of action of this compound may provide insights into the development of new drugs for the treatment of inflammatory diseases and cancer. Finally, the potential applications of this compound in other fields, such as agriculture and environmental science, may also be explored.

Synthesis Methods

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction between ethylthiosemicarbazide and 2,4-thiazolidinedione in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to obtain this compound. The synthesis of this compound has been optimized, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S3/c1-2-18-10-14-13-9(19-10)12-8(16)6-5-17-4-3-7(15)11-6/h6H,2-5H2,1H3,(H,11,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMATZPARUAGNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.